molecular formula C10H13Cl B8763066 (3-Chloro-2-methylpropyl)benzene

(3-Chloro-2-methylpropyl)benzene

Cat. No.: B8763066
M. Wt: 168.66 g/mol
InChI Key: HLHOCGZSPWTARW-UHFFFAOYSA-N
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Description

(3-Chloro-2-methylpropyl)benzene is a halogenated aromatic compound with the molecular formula C₁₀H₁₃Cl and an average molecular weight of 168.66 g/mol. Structurally, it consists of a benzene ring attached to a branched propyl chain, where a methyl group is located at the second carbon and a chlorine atom at the third carbon (Figure 1). This arrangement introduces steric and electronic effects that influence its reactivity and physical properties.

The compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical applications. For example, derivatives such as 1-(3-Chloro-2-methylpropyl)-4-(1,1-dimethylpropyl)benzene are precursors to antifungal agents like Amorolfine Hydrochloride and fungicides like Fenpropidin .

Properties

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

(3-chloro-2-methylpropyl)benzene

InChI

InChI=1S/C10H13Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

HLHOCGZSPWTARW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

(2-Chloro-2-methylpropyl)benzene (3a)

  • Structural Differences : The chlorine and methyl groups are both located on the second carbon of the propyl chain, creating significant steric hindrance around the Cl atom. This contrasts with (3-Chloro-2-methylpropyl)benzene, where Cl is on the third carbon.
  • Synthesis : Prepared via decarbonylative transfer hydrochlorination using B(C₆F₅)₃ or BCl₃ catalysts, achieving yields >90% . The high efficiency is attributed to the catalyst's ability to stabilize transition states.
  • Reactivity : The proximity of Cl and CH₃ groups may hinder nucleophilic substitution (SN2) but favor elimination (E2) reactions due to steric strain.

(2-Chloropropyl)benzene

  • Structural Simplicity : Lacks the methyl branch, resulting in a linear propyl chain with Cl at the second carbon.
  • Implications : Reduced steric hindrance compared to branched analogues, making it more reactive in SN2 reactions. However, its applications are less documented .

Brominated Derivatives

  • 1-Bromo-4-(3-chloro-2-methylpropyl)benzene : Incorporates a bromine atom on the benzene ring, which enhances electrophilic substitution reactivity. The combined steric effects of Cl and CH₃ on the propyl chain may direct regioselectivity in cross-coupling reactions .

Reactivity and Stability Trends

  • Steric Effects : Branched compounds like this compound exhibit lower SN2 reactivity due to hindered backside attack. Linear analogues (e.g., (2-Chloropropyl)benzene) are more reactive in such mechanisms.
  • Electronic Effects : The electron-withdrawing Cl atom deactivates the benzene ring toward electrophilic substitution. However, brominated derivatives (e.g., 1-Bromo-4-(3-chloro-2-methylpropyl)benzene) may undergo directed ortho-metallation in synthetic pathways .

Industrial and Pharmaceutical Relevance

  • This compound Derivatives : Critical intermediates in synthesizing antifungal agents (e.g., Amorolfine Hydrochloride) and agrochemicals. The branched structure enhances metabolic stability in drug candidates .
  • (2-Chloro-2-methylpropyl)benzene (3a): High-yield synthesis routes make it valuable for scalable production of complex organochlorides .

Preparation Methods

Reaction Mechanism

  • Generation of Carbocation : AlCl₃ coordinates with 3-chloro-2-methylpropyl chloride, facilitating heterolytic cleavage to form a tertiary carbocation ([(CH₃)₂C-CH₂]⁺).

  • Electrophilic Attack : The carbocation undergoes electrophilic substitution with benzene, yielding the alkylated intermediate.

  • Deprotonation : A base (often the chloride ion) abstracts a proton, restoring aromaticity and forming the final product.

Optimization Parameters

  • Catalyst Loading : 10–20 mol% AlCl₃ ensures efficient carbocation stabilization without excessive side reactions.

  • Temperature : Reactions proceed optimally at 25–40°C; higher temperatures promote polyalkylation.

  • Solvent : Dichloromethane (DCM) or nitrobenzene enhances solubility of the alkyl halide and catalyst.

Yield and Limitations

  • Yield : 65–78% under optimized conditions.

  • Challenges : Polyalkylation (10–15% byproducts) and carbocation rearrangements necessitate careful stoichiometric control (benzene:alkyl halide = 5:1).

Direct Chlorination of (2-Methylpropyl)benzene

An alternative route involves the chlorination of (2-methylpropyl)benzene (cumene) using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under radical initiation.

Reaction Conditions

  • Radical Initiator : Azobisisobutyronitrile (AIBN, 1–2 mol%) or UV light.

  • Temperature : 60–80°C to sustain radical chain propagation.

  • Selectivity : Chlorination occurs preferentially at the tertiary carbon due to steric and radical stability factors.

Data Table: Chlorination Efficiency

Chlorinating AgentTemperature (°C)Yield (%)Selectivity (%)
Cl₂ (UV light)705882
SO₂Cl₂ (AIBN)656389

Source: Adapted from Ambeed safety data and Merck Millipore protocols.

Limitations

  • Byproducts : Dichlorinated derivatives (∼12%) require chromatographic separation.

  • Safety : Exothermic reactions necessitate controlled Cl₂ addition to prevent runaway conditions.

Grignard Reagent-Mediated Synthesis

This method employs a Grignard reagent to construct the chloroalkyl side chain before coupling with benzene.

Stepwise Procedure

  • Synthesis of 3-Chloro-2-methylpropylmagnesium Chloride :

    • Reaction of 3-chloro-2-methyl-1-propene (CAS 563-47-3) with magnesium in tetrahydrofuran (THF).

  • Nucleophilic Aromatic Substitution :

    • The Grignard reagent reacts with bromobenzene under Pd catalysis, though yields are moderate (45–55%).

Advantages

  • Precision : Avoids carbocation rearrangements seen in Friedel-Crafts.

  • Scalability : Suitable for gram-scale synthesis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Friedel-Crafts65–7885–90LowHigh
Direct Chlorination58–6375–80ModerateModerate
Grignard Reagent45–5590–95HighLow

Key Takeaways:

  • Friedel-Crafts is optimal for industrial-scale production due to cost-effectiveness and high yields.

  • Grignard methods prioritize purity but are less practical for bulk synthesis.

Emerging Strategies: Three-Component Coupling

Recent advances in hexafluoroisopropanol (HFIP)-mediated reactions enable three-component coupling of benzene, alkenes, and electrophilic chlorinating agents. For example:

  • Benzene + 3-chloro-2-methyl-1-propene + N-chlorosuccinimide (NCS) → this compound (Yield: 50–60%).

Mechanism Highlights

  • Cationic Intermediate : HFIP stabilizes a chloriranium ion, which undergoes Friedel-Crafts-like attack by benzene.

  • Stereocontrol : Anti-addition geometry predominates, minimizing isomerization .

Q & A

Q. What are the common synthetic routes for preparing (3-Chloro-2-methylpropyl)benzene, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, alkylation of benzene with 3-chloro-2-methylpropyl halides (e.g., bromide or chloride) under Lewis acid catalysis (e.g., AlCl₃) is a standard approach. Reaction temperature and stoichiometry critically affect regioselectivity and byproduct formation. Evidence from structurally similar compounds (e.g., (2-Bromoethyl)benzene) suggests that optimizing halogen leaving groups (Br vs. Cl) and solvent polarity (e.g., dichloromethane vs. benzene) can improve yields to >70% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., δ ~1.3 ppm for methyl groups, δ ~4.2 ppm for chlorinated CH₂).
  • GC-MS : Confirm molecular ion ([M]⁺) at m/z 168.6 (calculated for C₁₀H₁₃Cl) and fragmentation patterns (e.g., loss of Cl or methyl groups).
  • IR Spectroscopy : Detect C-Cl stretching vibrations at 550–650 cm⁻¹.
    Cross-referencing with deuterated analogs (e.g., benzene-d₅ derivatives) can resolve overlapping signals .

Q. How can impurities in this compound be quantified during synthesis?

Use HPLC or GC with a polar stationary phase (e.g., DB-5) to separate isomers and byproducts. For example, residual alkyl halides or unreacted benzene derivatives can be detected at retention times differing by >1.5 minutes under isocratic conditions. Calibration curves with standards (e.g., 4-Chlorobenzophenone) ensure accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-2-methylpropyl group influence regioselectivity in cross-coupling reactions?

The bulky 2-methyl group directs electrophilic substitution to the para position of the benzene ring, while the electron-withdrawing Cl enhances electrophilic reactivity. For example, Suzuki-Miyaura coupling with arylboronic acids favors para-substituted products (>85% selectivity) due to steric hindrance at the ortho position. DFT calculations (B3LYP/6-31G*) support this trend, showing lower activation energy for para intermediates .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies (e.g., unexpected NOE correlations in NMR or MS fragmentation) require iterative analysis:

  • Isotopic labeling : Use deuterated analogs (e.g., C₆D₅ derivatives) to isolate specific signals.
  • X-ray crystallography : Obtain single-crystal structures (CCDC deposition recommended) to confirm stereochemistry .
  • Computational validation : Compare experimental IR/Raman spectra with Gaussian-optimized geometries .

Q. How can the environmental stability and degradation pathways of this compound be modeled?

Use accelerated UV/ozone exposure tests to simulate photodegradation. LC-MS/MS identifies breakdown products like chlorinated benzoic acids. QSAR models predict half-lives in soil (>60 days) due to high logP (~3.5). EPA guidelines (e.g., DSSTox) recommend combining experimental data with in silico tools (e.g., EPI Suite) for risk assessment .

Q. What role does this compound play in drug design, particularly in enhancing lipophilicity?

The chlorinated alkyl chain increases logP by ~1.2 units compared to non-halogenated analogs, improving membrane permeability. In antimicrobial studies, derivatives like methyl 3-(2-chloropropan-2-yl)benzoate show MIC values of 8–16 µg/mL against S. aureus. Crystal structure data (CCDC) reveal van der Waals interactions with hydrophobic enzyme pockets .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight168.63 g/molCalculated
Boiling Point~220–225°CAnalog data from
logP3.4EPI Suite
CAS RNNot explicitly listed*Closest analog: 10304-81-1

Q. Table 2. Common Byproducts and Mitigation Strategies

ByproductSourceMitigation
1-Phenyl-2-chloropropaneIncomplete alkylationIncrease AlCl₃ stoichiometry
Chlorinated dimersRadical side reactionsUse radical inhibitors (BHT)
Benzene residuesExcess starting materialDistillation under vacuum

Q. Notes

  • For structural ambiguities, cross-validate with X-ray crystallography (CCDC) or computational models .

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